An In-depth Technical Guide to the Physical Properties of 6-Chloro-5-nitronicotinic Acid
An In-depth Technical Guide to the Physical Properties of 6-Chloro-5-nitronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-5-nitronicotinic acid is a substituted pyridine carboxylic acid that serves as a versatile building block in medicinal chemistry and drug development. Its unique electronic and structural features, arising from the presence of a chlorine atom, a nitro group, and a carboxylic acid on the pyridine ring, make it a valuable intermediate in the synthesis of a wide range of biologically active molecules. Understanding the physical properties of this compound is paramount for its effective handling, characterization, and application in synthetic workflows. This guide provides a comprehensive overview of the key physical and chemical characteristics of 6-Chloro-5-nitronicotinic acid, alongside detailed experimental protocols for their determination.
Core Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of a compound is the bedrock of its application in research and development. These properties dictate its behavior in various solvents, its stability under different conditions, and the appropriate methods for its purification and analysis.
General and Structural Information
The foundational identity of 6-Chloro-5-nitronicotinic acid is established by its molecular structure and associated identifiers.
| Property | Value | Source(s) |
| CAS Number | 7477-10-3 | [1][2] |
| Molecular Formula | C₆H₃ClN₂O₄ | [2][3] |
| Molecular Weight | 202.55 g/mol | [3] |
| Appearance | Yellow crystalline powder | |
| IUPAC Name | 6-chloro-5-nitropyridine-3-carboxylic acid |
Molecular Structure Visualization:
The spatial arrangement of atoms and functional groups in 6-Chloro-5-nitronicotinic acid is crucial for understanding its reactivity and intermolecular interactions.
Caption: 2D structure of 6-Chloro-5-nitronicotinic acid.
Thermal Properties
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting point range typically signifies a high degree of purity, while a broad and depressed range suggests the presence of impurities.
| Property | Value | Source(s) |
| Melting Point | 171-173 °C |
Experimental Protocol: Melting Point Determination (Capillary Method)
The rationale behind using the capillary method is to ensure uniform and controlled heating of a small, representative sample, allowing for precise observation of the melting process.
Diagrammatic Workflow:
Caption: Workflow for Melting Point Determination.
Step-by-Step Methodology:
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Sample Preparation: A small amount of dry 6-Chloro-5-nitronicotinic acid is finely ground to a powder using a mortar and pestle to ensure uniform packing and heat transfer.
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Capillary Loading: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end. This is repeated until a sample height of 2-3 mm is achieved.
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Apparatus Setup: The loaded capillary tube is placed in the heating block of a melting point apparatus.
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Heating and Observation: The sample is heated at a rapid rate initially to approach the expected melting point. The heating rate is then slowed to 1-2 °C per minute to allow for accurate temperature measurement.
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Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire solid has transitioned to a liquid is the completion of melting. The melting point is reported as this range.
Solubility Profile
Experimental Protocol: Determination of Qualitative Solubility
This protocol allows for a systematic and reproducible assessment of solubility in a range of solvents, which is essential for selecting appropriate solvent systems for reactions and purifications.
Diagrammatic Workflow:
Caption: Workflow for Qualitative Solubility Determination.
Step-by-Step Methodology:
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Sample Preparation: A known mass of 6-Chloro-5-nitronicotinic acid (e.g., 10 mg) is placed into a series of small vials.
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Solvent Addition: A measured volume of a selected solvent (e.g., 1 mL of water, ethanol, acetone, dimethyl sulfoxide (DMSO), etc.) is added to each vial.
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Equilibration: The vials are sealed and agitated (e.g., using a vortex mixer or shaker) at a constant temperature for a sufficient time to ensure equilibrium is reached.
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Observation: The vials are visually inspected for the presence of undissolved solid.
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Classification: The solubility is classified as "soluble" (no visible solid), "partially soluble" (some solid remains but a significant portion has dissolved), or "insoluble" (the majority of the solid remains undissolved).
Acidity (pKa)
Spectroscopic Properties
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Spectral Features:
The ¹H NMR spectrum of 6-Chloro-5-nitronicotinic acid is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. Due to the electron-withdrawing nature of the chloro, nitro, and carboxylic acid groups, these protons will be deshielded and appear at a downfield chemical shift. The proton at the 2-position and the proton at the 4-position will likely appear as doublets due to coupling with each other.
Expected ¹³C NMR Spectral Features:
The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon of the carboxylic acid group will appear at the most downfield chemical shift (typically >160 ppm). The carbons of the pyridine ring will appear in the aromatic region, with their chemical shifts influenced by the attached substituents.
Experimental Protocol: NMR Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra. The choice of a deuterated solvent that fully dissolves the compound is the first and most crucial step.
Diagrammatic Workflow:
Caption: Workflow for FTIR Sample Preparation (KBr Pellet).
Step-by-Step Methodology:
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Sample and KBr Preparation: A small amount of 6-Chloro-5-nitronicotinic acid (1-2 mg) is mixed with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder.
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Grinding: The mixture is thoroughly ground in an agate mortar and pestle to a very fine, homogenous powder.
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Pellet Formation: The powdered mixture is transferred to a pellet die and pressed under high pressure using a hydraulic press to form a thin, transparent or translucent pellet.
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Spectrum Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded.
Stability and Reactivity
6-Chloro-5-nitronicotinic acid is a stable crystalline solid under standard laboratory conditions. However, as with many nitroaromatic compounds, it may be sensitive to light and high temperatures over extended periods. The presence of the carboxylic acid, chloro, and nitro functionalities imparts a rich reactivity profile, making it a versatile synthetic intermediate. The chloro group can be displaced by nucleophiles, the nitro group can be reduced to an amine, and the carboxylic acid can undergo esterification or amidation reactions.
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling practices. 6-Chloro-5-nitronicotinic acid should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.
Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H332: Harmful if inhaled.
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H335: May cause respiratory irritation.
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Representative Synthetic Approach
A plausible synthetic route to 6-Chloro-5-nitronicotinic acid involves the nitration of 6-chloronicotinic acid. This electrophilic aromatic substitution is directed by the existing substituents on the pyridine ring.
Reaction Scheme:
